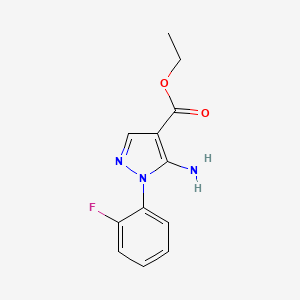

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHXOVWRDYMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402435 | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-65-8 | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

A structurally similar compound, (5s)-2-{[(1s)-1-(2-fluorophenyl)ethyl]amino}-5-methyl-5-(trifluoromethyl)-1,3-thiazol-4(5h)-one, has been reported to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans. This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

Biologische Aktivität

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications across various fields.

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- CAS Number : 618070-65-8

The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contribute to its biological activity.

1. Antiinflammatory and Analgesic Properties

This compound has been identified as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

2. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, show promising anticancer activity. For instance, structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole core can enhance cytotoxic effects against various cancer cell lines, including breast and liver cancers . The compound's ability to inhibit tumor growth is attributed to its interaction with key cellular pathways involved in proliferation and apoptosis.

3. Anticonvulsant Effects

Research has also explored the anticonvulsant properties of pyrazole derivatives. This compound may contribute to the development of new antiepileptic drugs by modulating neurotransmitter systems involved in seizure activity .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes, reducing the production of inflammatory mediators.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neuronal excitability and offering potential therapeutic effects in seizure disorders.

Applications in Research and Industry

This compound is utilized across several domains:

Pharmaceutical Development

This compound serves as a versatile building block for synthesizing novel pharmaceuticals aimed at treating inflammation, cancer, and neurological disorders.

Agricultural Chemistry

It is also being explored for use in agrochemicals, particularly as a component in herbicides and fungicides that enhance crop protection and yield .

Biochemical Research

Researchers employ this compound to investigate various biological pathways, contributing to a deeper understanding of disease mechanisms .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate plays a significant role in the synthesis of novel pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The compound's ability to modulate biological pathways makes it a valuable asset in pharmaceutical research.

Case Study: Anti-inflammatory Agents

In a study exploring new anti-inflammatory agents, derivatives of this compound were synthesized and tested for their efficacy in reducing inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting the compound's therapeutic potential.

Agricultural Chemistry

Formulation of Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides . Its application helps improve crop yields and provides protection against pests.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Herbicides | Active ingredient | Effective weed control |

| Fungicides | Active ingredient | Protection against fungal diseases |

Biochemical Research

Studying Biological Pathways

Researchers employ this compound to investigate its effects on various biological pathways. This research contributes to understanding disease mechanisms and identifying potential therapeutic targets.

Example Research Findings

A biochemical study demonstrated that the compound inhibited specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

Material Science

Development of Advanced Materials

The compound is being explored for applications in material science, particularly in creating advanced materials such as polymers and coatings that require specific chemical properties.

Case Study: Polymer Development

Research into polymer composites incorporating this compound showed enhanced mechanical properties and thermal stability, making it suitable for various industrial applications.

Diagnostic Tools

Imaging Techniques

Due to its unique chemical structure, this compound is being investigated for developing diagnostic agents used in imaging techniques. This enhances the detection of certain diseases, particularly cancers.

Data Table: Diagnostic Applications

| Diagnostic Method | Compound Use | Disease Targeted |

|---|---|---|

| MRI | Contrast agent | Tumors |

| PET | Tracer | Metabolic disorders |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate primarily involves the cyclization of substituted hydrazines with ethoxymethylene derivatives or related cyanoacetate esters. The key step is the formation of the pyrazole ring by reaction of 2-fluorophenylhydrazine with an activated ethyl ester precursor under controlled conditions.

Preparation from 2-Cyano-3-methoxy-acrylic Acid Ethyl Ester and 2-Fluorophenylhydrazine

One well-documented method involves the reaction of 2-cyano-3-methoxy-acrylic acid ethyl ester with 2-fluorophenylhydrazine in the presence of triethylamine in ethanol solvent. The reaction is typically conducted at 60°C for 1 hour, yielding the target compound in approximately 60% yield.

| Parameter | Details |

|---|---|

| Reactants | 2-cyano-3-methoxy-acrylic acid ethyl ester, 2-fluorophenylhydrazine |

| Base | Triethylamine |

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Yield | ~60% |

This method is supported by peer-reviewed literature, including a 2010 publication in Bioorganic and Medicinal Chemistry Letters, which confirms the formation of the pyrazole ring with high regioselectivity and purity.

Cyclization Using Ethyl (Ethoxymethylene)cyanoacetate and 2-Fluorophenylhydrazine Hydrochloride

Another approach utilizes ethyl (ethoxymethylene)cyanoacetate and 2-fluorophenylhydrazine hydrochloride in ethanol with triethylamine as base. The mixture is refluxed for 2.5 hours, resulting in the formation of this compound with yields reported around 72%.

Reaction conditions and yield:

| Parameter | Details |

|---|---|

| Reactants | Ethyl (ethoxymethylene)cyanoacetate, 2-fluorophenylhydrazine hydrochloride |

| Base | Triethylamine |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 2.5 hours |

| Yield | ~72% |

The product is isolated by filtration after cooling, washed with ethanol and heptane, and dried under reduced pressure. The reaction proceeds with good regioselectivity, confirmed by NMR and mass spectrometry data.

Hydrolysis and Purification Steps

Post-synthesis, the ester group can be hydrolyzed to the corresponding carboxylic acid intermediate using lithium hydroxide or potassium hydroxide in aqueous methanol or ethanol under reflux conditions. The hydrolysis is typically performed for 2.5 to 17 hours depending on conditions, followed by acidification to precipitate the acid derivative, which can be filtered and dried.

Typical hydrolysis conditions:

| Parameter | Details |

|---|---|

| Base | LiOH or KOH |

| Solvent | Methanol/water or ethanol/water mixture |

| Temperature | Reflux (~65-80°C) |

| Reaction Time | 2.5 to 17 hours |

| Work-up | Acidification with HCl to pH 2-7, filtration, washing, drying |

| Yield | Up to 95% (for acid intermediate) |

For example, refluxing ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with 1N LiOH in methanol for 17 hours followed by acidification yields the carboxylic acid intermediate with 95% yield. Similar conditions apply for the 2-fluorophenyl analogue.

Alternative Solvents and Bases for Hydrolysis

Hydrolysis can also be performed in isopropyl alcohol with potassium hydroxide at 80°C for 5 hours, followed by acidification with nitric acid to pH 2-3, filtration, and drying. This method yields the product as a solid with good purity and yield (~1.8 g from 2.6 g starting material).

Summary Table of Preparation Methods

Research Findings and Analytical Data

NMR Characterization: The product exhibits characteristic pyrazole proton signals around 7.5-7.7 ppm and amino protons as broad singlets near 6.3 ppm in DMSO-d6 or CDCl3 solvents.

Mass Spectrometry: Molecular ion peaks (MH+) at m/z 250 confirm the molecular weight of the ethyl ester compound.

LC-MS Retention Times: Approximately 2.2 minutes retention time under standard LC-MS conditions for the acid intermediate.

Purity and Yield: The described methods yield high purity products suitable for further synthetic transformations without additional purification steps.

Q & A

Q. What are the key synthetic routes for ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a fluorinated phenylhydrazine derivative, and a formamide reagent (e.g., DMF-DMA). A critical intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is formed first and hydrolyzed under basic conditions to yield the carboxylic acid derivative . Characterization of intermediates typically involves:

- NMR spectroscopy : To confirm substitution patterns and aromatic proton environments.

- FTIR : To verify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters).

- Mass spectrometry : For molecular weight validation.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, bond lengths, and dihedral angles (e.g., fluorophenyl ring orientation relative to the pyrazole core) .

- HPLC-MS : Validates purity and detects potential byproducts during synthesis.

- UV-Vis spectroscopy : Useful for studying electronic transitions influenced by the 2-fluorophenyl substituent .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Aqueous solubility is limited unless deprotonated under basic conditions .

- Stability : Susceptible to hydrolysis in acidic/basic media. Store at -20°C in inert atmospheres to prevent ester degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?

Discrepancies in NMR or IR spectra (e.g., unexpected shifts in amino group signals) can arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model:

Q. What strategies optimize regioselectivity during pyrazole ring formation?

Regioselectivity in cyclocondensation is influenced by:

- Electron-withdrawing groups (e.g., fluorine on phenyl): Directs nucleophilic attack to the α-position of the ketoester.

- Reagent stoichiometry : Excess fluorophenylhydrazine ensures complete conversion of the diketone intermediate.

- Temperature control : Slow heating (60–80°C) minimizes side reactions like dimerization .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity?

The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In vitro assays for kinase inhibition or antimicrobial activity should include:

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- HPLC challenges : Co-elution of structurally similar byproducts (e.g., regioisomeric pyrazoles).

- Solution : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to improve resolution .

- LC-MS/MS : Detects low-abundance impurities via multiple reaction monitoring (MRM) .

Q. How can reaction yields be improved while minimizing hazardous byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.